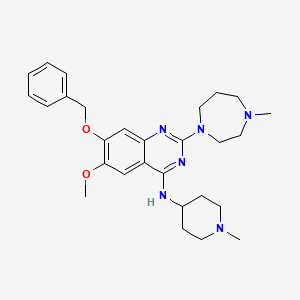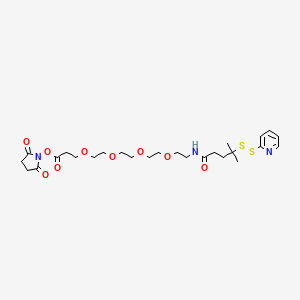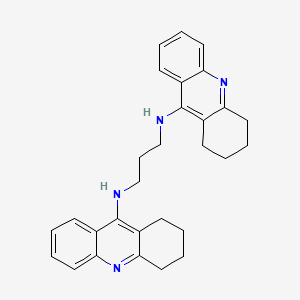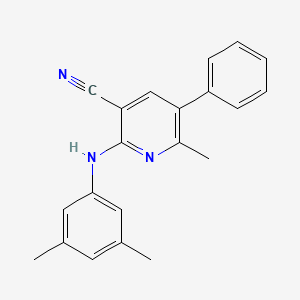
Sniper(abl)-049
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sniper(abl)-049 is a member of the specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs) family. These compounds are designed to induce the degradation of target proteins via the ubiquitin-proteasome system. This compound specifically targets the BCR-ABL fusion protein, which is associated with chronic myeloid leukemia (CML). This compound represents a promising approach in targeted cancer therapy by promoting the degradation of oncogenic proteins .
Métodos De Preparación
The synthesis of Sniper(abl)-049 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the BCR-ABL protein. The synthetic route typically includes the following steps:
Ligand Synthesis: The individual ligands are synthesized separately. The ligand for the E3 ubiquitin ligase is often derived from known IAP ligands, while the ligand for BCR-ABL is based on inhibitors like dasatinib.
Linker Attachment: A suitable linker is synthesized and attached to one of the ligands.
Conjugation: The second ligand is then conjugated to the linker, forming the final this compound molecule
Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Sniper(abl)-049 undergoes several types of chemical reactions, primarily involving its interaction with the ubiquitin-proteasome system:
Ubiquitination: The compound facilitates the ubiquitination of the BCR-ABL protein by recruiting the E3 ubiquitin ligase.
Proteasomal Degradation: The ubiquitinated BCR-ABL protein is recognized and degraded by the proteasome
Common reagents and conditions used in these reactions include:
E3 Ubiquitin Ligase: cIAP1 or XIAP.
Proteasome Inhibitors: Used in experimental setups to confirm the degradation pathway.
The major product formed from these reactions is the degraded fragments of the BCR-ABL protein, leading to reduced levels of this oncogenic protein in cells.
Aplicaciones Científicas De Investigación
Sniper(abl)-049 has several scientific research applications:
Drug Development: this compound serves as a model compound for developing other protein degraders targeting different oncogenic proteins.
Biological Studies: It is used to study the ubiquitin-proteasome system and the role of IAPs in protein degradation
Mecanismo De Acción
The mechanism of action of Sniper(abl)-049 involves the following steps:
Binding: The compound binds to both the BCR-ABL protein and the E3 ubiquitin ligase.
Ubiquitination: This binding facilitates the transfer of ubiquitin molecules to the BCR-ABL protein.
Degradation: The ubiquitinated BCR-ABL protein is then recognized and degraded by the proteasome
The molecular targets involved are the BCR-ABL protein and the E3 ubiquitin ligase, with the ubiquitin-proteasome system being the primary pathway for degradation.
Comparación Con Compuestos Similares
Sniper(abl)-049 can be compared with other similar compounds in the SNIPER family and other proteolysis-targeting chimeras (PROTACs):
SNIPER(ER): Targets the estrogen receptor and is used in breast cancer research.
PROTACs: These compounds also induce protein degradation via the ubiquitin-proteasome system but
Propiedades
Fórmula molecular |
C52H66N10O8 |
|---|---|
Peso molecular |
959.1 g/mol |
Nombre IUPAC |
4-[[4-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C52H66N10O8/c1-36(2)30-46(58-51(67)48(64)43(53)31-38-8-5-4-6-9-38)50(66)55-20-25-68-26-27-69-28-29-70-35-47(63)62-23-21-61(22-24-62)34-39-12-14-40(15-13-39)49(65)57-42-16-11-37(3)45(32-42)60-52-56-19-17-44(59-52)41-10-7-18-54-33-41/h4-19,32-33,36,43,46,48,64H,20-31,34-35,53H2,1-3H3,(H,55,66)(H,57,65)(H,58,67)(H,56,59,60)/t43-,46+,48+/m1/s1 |
Clave InChI |
JBCHWUPJETZFEN-RGTBTGBSSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)


![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)






![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
